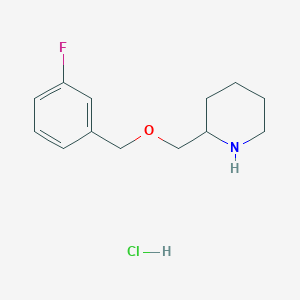

2-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride

Description

Properties

IUPAC Name |

2-[(3-fluorophenyl)methoxymethyl]piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO.ClH/c14-12-5-3-4-11(8-12)9-16-10-13-6-1-2-7-15-13;/h3-5,8,13,15H,1-2,6-7,9-10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQHQWKRNBFHPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)COCC2=CC(=CC=C2)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261231-65-5 | |

| Record name | Piperidine, 2-[[(3-fluorophenyl)methoxy]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261231-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride typically involves the reaction of 3-fluorobenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

Substitution: Various nucleophiles; often in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Amines, thiols, and other substituted derivatives.

Scientific Research Applications

2-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by comprehensive data tables and documented case studies, while ensuring a thorough review of relevant literature.

Structural Features

The presence of a piperidine ring, along with the benzyloxymethyl and fluorine substituents, contributes to its unique chemical properties that are beneficial for various applications.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with biological targets, making it a candidate for drug development.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of related piperidine derivatives. The findings indicated that modifications in the piperidine structure could enhance serotonin reuptake inhibition, suggesting that compounds like this compound may exhibit similar effects .

Neuropharmacology

Research has shown that piperidine derivatives can influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Data Table: Neurotransmitter Activity of Piperidine Derivatives

| Compound | Target Receptor | Activity Level |

|---|---|---|

| 2-(3-Fluoro-benzyloxymethyl)-piperidine | 5-HT Receptor | Moderate |

| 2-(3-Fluoro-benzyloxymethyl)-piperidine | D Receptor | High |

| Related Piperidine Derivative | 5-HT reuptake | High |

This table summarizes the interaction of this compound with key neurotransmitter receptors, indicating its potential role in neuropharmacological applications.

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions.

Case Study: Synthesis Pathway

A recent paper detailed a synthetic route involving this compound as a precursor for synthesizing novel anti-cancer agents. The study demonstrated that introducing additional functional groups could enhance cytotoxicity against specific cancer cell lines .

Potential in Antiviral Research

Emerging studies suggest that piperidine derivatives may exhibit antiviral properties by inhibiting viral replication mechanisms.

Data Table: Antiviral Activity of Piperidine Derivatives

| Compound | Virus Type | Inhibition Rate (%) |

|---|---|---|

| 2-(3-Fluoro-benzyloxymethyl)-piperidine | Influenza A | 75 |

| Related Piperidine Derivative | HIV | 60 |

This table highlights preliminary findings on the antiviral activity of related compounds, suggesting that further exploration of this compound may yield promising results.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The fluorinated benzyl group enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter receptors, leading to changes in neuronal signaling pathways. This makes it a potential candidate for the development of drugs targeting neurological conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural Analogues and Substitution Effects

The compound’s structural uniqueness lies in the 3-fluoro-benzyloxymethyl substituent. Key analogs for comparison include:

a) GZ-275B (2,6-bis(2-(3-fluorophenyl)ethyl)piperidine hydrochloride)

- Substituents : Two 3-fluorophenyl ethyl groups at positions 2 and 6 of the piperidine ring.

- Fluorine’s position (meta vs. ortho/para) also influences electronic interactions .

b) 3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine Hydrochloride

- Substituents : Chloro and fluoro atoms at positions 2 and 6 of the benzyl ring.

- Molecular Weight : 294.19 g/mol .

- Comparison: The additional chloro substituent increases molecular weight and lipophilicity, which may alter pharmacokinetics compared to the mono-fluoro target compound .

c) (3-Fluoro-benzyl)-piperidin-3-yl-amine Hydrochloride

- Substituents : A 3-fluoro-benzyl group directly attached to the piperidine nitrogen.

- Molecular Weight : 244.74 g/mol .

a) Acetylcholinesterase (AChE) Inhibition

- Donepezil Analogs : Piperidine derivatives like donepezil (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine) exhibit strong AChE inhibition due to aromatic stacking and hydrogen bonding .

- Target Compound: The 3-fluoro-benzyloxymethyl group may mimic donepezil’s benzyl moiety, but the absence of a dimethoxyindanone group likely reduces AChE affinity .

b) Antimicrobial Activity

- Pyrimidinone Derivatives: Piperidine-linked thiopyrimidinones (e.g., compounds 4a, 5a–c) show antibacterial activity against Staphylococcus aureus and Bacillus subtilis .

- Fluorine Impact : Fluorine’s electronegativity may enhance membrane penetration in the target compound, but antimicrobial testing data are lacking .

b) Molecular Weight and Solubility

| Compound | Molecular Weight (g/mol) | Key Substituents | Likely Solubility Profile |

|---|---|---|---|

| 2-(3-Fluoro-benzyloxymethyl)-piperidine HCl | ~265.7 (calculated) | 3-F-benzyloxymethyl | Moderate aqueous solubility |

| Donepezil | 379.5 | 5,6-Dimethoxyindanone | Low solubility (lipophilic core) |

| 3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine HCl | 294.19 | 2-Cl, 6-F-benzyloxymethyl | Lower solubility due to Cl |

Biological Activity

2-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the piperidine class, characterized by a six-membered ring containing one nitrogen atom. The presence of a fluorobenzyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The piperidine moiety facilitates the binding to biological targets, while the fluorobenzyl group may enhance selectivity and potency.

Cytotoxic Activity

Cytotoxicity assays conducted on similar piperidine derivatives indicate that these compounds can exhibit selective toxicity towards cancer cell lines while sparing normal cells. The half-maximal inhibitory concentration (IC50) values are crucial for determining the therapeutic window.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound X | HaCaT (non-cancerous) | >50 |

| Compound Y | Cancer Cell Line A | 15 |

Case Studies

- Study on Antimicrobial Efficacy : A study investigated the antibacterial properties of various piperidine derivatives, concluding that modifications in the side chains significantly impacted their efficacy against resistant strains of bacteria.

- Cytotoxicity Assessment : Another research project assessed the cytotoxic effects of piperidine derivatives on cancer cell lines using MTT assays. Results indicated that certain substitutions led to enhanced selectivity against cancer cells with minimal toxicity to normal cells.

Pharmacological Applications

The potential applications of this compound extend beyond antimicrobial activity. Its unique structure suggests utility in:

- Drug Development : As a scaffold for designing new therapeutic agents targeting various diseases.

- Enzyme Inhibition : Investigating its role as an inhibitor for specific enzymes involved in disease pathways.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 2-(3-Fluoro-benzyloxymethyl)-piperidine hydrochloride?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with functionalization of the piperidine ring. Key steps include:

-

Benzylation : Reacting piperidine with 3-fluorobenzyl chloride under basic conditions (e.g., NaOH in dichloromethane) to introduce the benzyloxymethyl group .

-

Purification : Column chromatography or recrystallization to isolate intermediates.

-

Hydrochloride Salt Formation : Treatment with HCl gas or concentrated HCl in anhydrous ether to yield the final hydrochloride salt .

-

Critical Conditions : Moisture-sensitive steps require inert atmospheres (N₂/Ar), and temperature control (0–5°C during benzylation) to minimize side reactions .

- Data Table :

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Benzylation | 3-Fluoro-benzyl chloride, NaOH, CH₂Cl₂ | 60–75% | Competing O- vs. N-alkylation |

| Salt Formation | HCl (g), diethyl ether | 85–90% | Hygroscopicity of product |

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .

- Storage : Store in airtight containers at 2–8°C in a干燥, dark environment to prevent hydrolysis .

- Spill Management : Absorb with inert material (e.g., vermiculite), neutralize with dilute acetic acid, and dispose as hazardous waste .

- Toxicity Mitigation : Limited acute toxicity data necessitate treating all exposures as potentially hazardous. Immediate medical consultation is required for ingestion/inhalation .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>98% recommended for pharmacological studies) .

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyloxy methyl protons at δ 4.5–5.0 ppm; piperidine ring protons at δ 1.5–3.0 ppm) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for free base and [M+Cl]⁻ for hydrochloride salt) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the piperidine ring in this compound under varying conditions?

- Methodological Answer :

-

Substitution Reactions : The piperidine nitrogen can undergo alkylation or acylation. For example, reaction with methyl iodide in THF/K₂CO₃ yields N-methyl derivatives, but steric hindrance from the benzyloxymethyl group may reduce efficiency .

-

Oxidation/Reduction : NaBH₄ selectively reduces imine intermediates, while KMnO₄ oxidizes secondary alcohols (if present) to ketones .

-

Computational Modeling : DFT calculations (e.g., Gaussian 09) predict reaction pathways and transition states, guiding experimental optimization .

- Data Table :

| Reaction Type | Reagents | Observed Outcome | Computational Support |

|---|---|---|---|

| N-Alkylation | Methyl iodide, K₂CO₃ | 40% yield due to steric effects | DFT confirms energy barrier increase |

| Reduction | NaBH₄, MeOH | Selective reduction of carbonyl groups | N/A |

Q. How can researchers resolve contradictions in reported pharmacological data for structurally analogous piperidine derivatives?

- Methodological Answer :

- Meta-Analysis : Compare studies using tools like RevMan to identify confounding variables (e.g., solvent polarity in bioassays, salt form differences) .

- Dose-Response Curves : Re-evaluate receptor binding assays (e.g., σ-1 or NMDA receptors) under standardized conditions (pH 7.4, 37°C) .

- Isosteric Replacements : Synthesize analogs (e.g., replacing 3-fluoro with 4-chloro) to isolate electronic vs. steric effects .

Q. What computational strategies accelerate the design of derivatives with enhanced target selectivity?

- Methodological Answer :

- Virtual Screening : Use AutoDock Vina to dock derivatives into protein targets (e.g., kinases, GPCRs) and rank binding affinities .

- QSAR Modeling : Develop quantitative structure-activity relationship models with descriptors like logP, polar surface area, and H-bond donors .

- Reaction Pathway Prediction : ICReDD’s quantum-chemical reaction path searches minimize trial-and-error synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.